Ortho-Chloro Substitution Enhances Catalytic Bromination Yield vs. Unsubstituted Iodobenzene
In a direct head-to-head comparison of ortho-substituted iodobenzene catalysts for alkene bromination, the 2-chloro-substituted iodobenzene catalyst (structurally corresponding to the ortho-chloro-iodo motif present in 1-(bromomethyl)-3-chloro-2-iodobenzene) achieved a 93% isolated yield of the dibrominated product from cyclohexene, demonstrating a 29 percentage point increase over unsubstituted iodobenzene (64% yield) and an 11 percentage point advantage over the 2-methyl-substituted analog (82% yield) [1]. The assay was conducted under identical reaction conditions: 10 mol% catalyst loading with N-bromosuccinimide (NBS) as the bromine source at room temperature [1].
| Evidence Dimension | Catalytic yield in alkene dibromination |
|---|---|
| Target Compound Data | 93% isolated yield (2-chloro-substituted iodobenzene catalyst) |
| Comparator Or Baseline | Iodobenzene: 64% isolated yield; 2-methyl-substituted iodobenzene: 82% isolated yield |
| Quantified Difference | +29 percentage points vs. unsubstituted iodobenzene; +11 percentage points vs. 2-methyl analog |
| Conditions | 10 mol% catalyst, NBS bromine source, cyclohexene substrate, room temperature |
Why This Matters
The 29% absolute yield enhancement directly translates to reduced catalyst loading requirements and improved reaction economy for synthetic route optimization.
- [1] Braddock, D. C.; Cansell, G.; Hermitage, S. A. Ortho-substituted iodobenzenes as novel organocatalysts for bromination of alkenes. Chem. Commun. 2006, 2483-2485. Table 2, Entry 1 vs. Entry 5 vs. Entry 3. DOI: 10.1039/B604130B View Source
